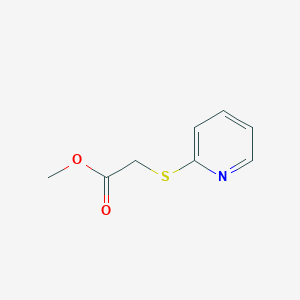

Methyl 2-pyridin-2-ylsulfanylacetate

Vue d'ensemble

Description

Methyl 2-pyridin-2-ylsulfanylacetate is an organic compound with the molecular formula C8H9NO2S It is a derivative of pyridine, characterized by the presence of a sulfanylacetate group attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-pyridin-2-ylsulfanylacetate can be synthesized through a multi-step process. One common method involves the reaction of pyridin-2-ylsulfanylacetic acid with methanol in the presence of sodium hydroxide. The reaction is typically carried out at room temperature for about 45 minutes, followed by acidification to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-pyridin-2-ylsulfanylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides .

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, methyl 2-pyridin-2-ylsulfanylacetate serves as an intermediate for producing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biology

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have demonstrated its ability to inhibit bacterial growth and reduce inflammation in biological models.

Medicine

The compound is currently under investigation for its potential as a drug candidate. Preliminary studies suggest that it may interact with specific molecular targets, modulating biochemical pathways associated with disease processes.

Industrial Applications

In an industrial context, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing various pharmaceuticals. Its role as a versatile building block aids in the development of new compounds with desired therapeutic effects.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Useful in producing complex molecules |

| Biology | Antimicrobial and anti-inflammatory | Inhibits bacterial growth; reduces inflammation |

| Medicine | Potential drug candidate | Modulates biochemical pathways; ongoing research |

| Industry | Production of specialty chemicals | Valuable precursor for pharmaceuticals |

Case Studies

-

Antimicrobial Activity Study :

- In vitro tests showed that this compound effectively inhibited several bacterial strains, demonstrating significant antimicrobial properties.

-

Anti-inflammatory Model :

- In animal models of inflammation, administration of this compound resulted in decreased swelling and pain, correlating with reduced levels of pro-inflammatory cytokines.

-

Drug Development Research :

- Ongoing studies are exploring the compound's efficacy as a potential treatment for various diseases, including its effects on cancer cell lines.

Mécanisme D'action

The mechanism of action of Methyl 2-pyridin-2-ylsulfanylacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine Derivatives: Compounds such as 2-methylpyridine and 2-pyridinethiol share structural similarities with Methyl 2-pyridin-2-ylsulfanylacetate.

Thienopyridine Derivatives: These compounds also contain a pyridine ring and exhibit similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a sulfanyl and an ester group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Activité Biologique

Methyl 2-pyridin-2-ylsulfanylacetate (CAS Number: 114086-04-3) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant case studies, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₈H₉NO₂S. It features a pyridine ring with a sulfanylacetate group, which contributes to its unique reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of pyridin-2-ylsulfanylacetic acid with methanol in the presence of sodium hydroxide, typically at room temperature for about 45 minutes.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Klebsiella pneumoniae | 14 | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In a study assessing various compounds' ability to inhibit pro-inflammatory cytokines, this compound demonstrated a notable reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cell cultures treated with lipopolysaccharides (LPS) . The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and modulating various biochemical pathways. This interaction is critical for both its antimicrobial and anti-inflammatory effects .

Case Studies

Case Study 1: Anticancer Potential

In a related study focusing on pyridine derivatives, compounds similar to this compound were evaluated for antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Compounds exhibited IC₅₀ values ranging from 3.64 µM to 19.34 µM, suggesting a promising anticancer potential that warrants further investigation into their mechanisms of action and therapeutic applications .

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, leading to lower MIC values than those observed with individual treatments. This finding highlights the potential of this compound in overcoming antibiotic resistance .

Propriétés

IUPAC Name |

methyl 2-pyridin-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-12-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJTXIQQCPXCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.